molecular formula C7H8FNO B2704221 (3-Amino-5-fluorophenyl)methanol CAS No. 1565613-80-0

(3-Amino-5-fluorophenyl)methanol

Cat. No.: B2704221
CAS No.: 1565613-80-0
M. Wt: 141.145
InChI Key: LQPPYZJJBUKITN-UHFFFAOYSA-N
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Description

(3-Amino-5-fluorophenyl)methanol is an organic compound with the molecular formula C7H8FNO. It is characterized by the presence of an amino group (-NH2) and a fluorine atom (-F) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-fluorophenyl)methanol typically involves the reduction of corresponding nitro compounds or the direct amination of fluorobenzyl alcohol derivatives. One common method is the reduction of 3-nitro-5-fluorobenzyl alcohol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 25-50°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (3-Amino-5-fluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Amino-5-fluorophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-5-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

  • (3-Amino-4-fluorophenyl)methanol
  • (3-Amino-5-chlorophenyl)methanol
  • (3-Amino-5-bromophenyl)methanol

Comparison: (3-Amino-5-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity compared to its chloro and bromo analogs. Additionally, the fluorine atom can influence the compound’s biological activity by affecting its interaction with molecular targets .

Properties

IUPAC Name

(3-amino-5-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPPYZJJBUKITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565613-80-0
Record name (3-amino-5-fluorophenyl)methanol
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